molecular formula C8H13ClN2O2 B1377791 1-(3-amino-2-hydroxypropyl)pyridin-2(1H)-one hydrochloride CAS No. 2034157-26-9

1-(3-amino-2-hydroxypropyl)pyridin-2(1H)-one hydrochloride

Cat. No. B1377791
M. Wt: 204.65 g/mol
InChI Key: SWCKLGASIASQFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-amino-2-hydroxypropyl)pyridin-2(1H)-one hydrochloride (AHPH) is a chemical compound belonging to the pyridin-2-one class of compounds. AHPH is a useful reagent in organic synthesis and has been widely used in the synthesis of various compounds. AHPH is also used as a precursor in the synthesis of pharmaceuticals and other biologically active compounds. AHPH is a white, crystalline solid with a molecular weight of 207.64 g/mol and a melting point of 139-140°C.

Scientific Research Applications

Synthesis and Biological Activity

The compound 1-(3-amino-2-hydroxypropyl)pyridin-2(1H)-one hydrochloride is part of a broader class of heterocyclic compounds, specifically pyrrolidin-2-ones, and their derivatives which have been identified as promising for the synthesis of new medicinal molecules due to their presence in many natural products and biologically active molecules. Research emphasizes the potential of introducing various substituents into the nucleus of these compounds to create new medicinal molecules with improved biological activity. A study by Rubtsova et al. (2020) focused on synthesizing derivatives by reacting methyl ester of furyl-2-carbonylpyruvic acid with aromatic aldehyde and 1-amino-2-hydroxypropane, highlighting the structural and chemical properties of the new compounds through NMR spectroscopy and IR spectrometry. This research underlines the compound's relevance in developing new pharmaceuticals with enhanced efficacy (Rubtsova et al., 2020).

Chemical Properties and Synthesis Routes

Smirnov et al. (2005) explored the aminomethylation of 3-hydroxy pyridines, leading to insights into the chemical reactivity and potential pathways for synthesizing amino and hydroxymethyl derivatives of the compound. This research provides a foundation for developing synthesis strategies for related compounds with potential therapeutic applications (Smirnov, Kuz’min, & Kuznetsov, 2005).

Complex Formation and Metal Ion Interactions

The study by Keypour et al. (2015) on the formation of Cu(II) complexes with Schiff base ligands derived from unsymmetrical tripodal amines, including 1-(3-amino-2-hydroxypropyl)pyridin-2(1H)-one hydrochloride, highlights the compound's role in generating novel mononuclear and dinuclear complexes. These complexes' structural characterization provides valuable insights into their potential applications in coordination chemistry and catalysis (Keypour et al., 2015).

Applications in Organosilicon Polymers

Research by Belousova et al. (2001) presents the synthesis of 2-{[3-(Triethoxysilyl)propyl]amino}pyridine derivatives from the compound of interest. This work demonstrates its utility in creating cross-linked organosilicon polymers with potential applications in materials science, highlighting the versatility of this compound beyond pharmaceutical applications (Belousova et al., 2001).

properties

IUPAC Name

1-(3-amino-2-hydroxypropyl)pyridin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2.ClH/c9-5-7(11)6-10-4-2-1-3-8(10)12;/h1-4,7,11H,5-6,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWCKLGASIASQFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1)CC(CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-amino-2-hydroxypropyl)pyridin-2(1H)-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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